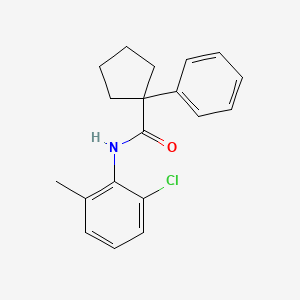

N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It likely belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide” have been synthesized through a series of reactions involving nucleophilic substitution, hydrolysis, acyl chlorination, and amidation .Scientific Research Applications

Structure-Activity Relationship Studies

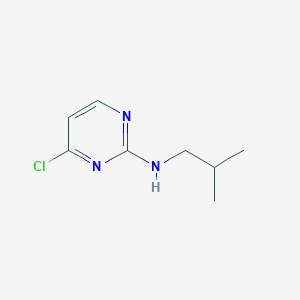

N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide has been explored in the context of structure-activity relationship (SAR) studies. For instance, Palanki et al. (2000) investigated similar compounds for their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. This research revealed critical insights into the necessary structural components for bioactivity, such as the importance of specific substitutions on the pyrimidine ring for maintaining activity and bioavailability (Palanki et al., 2000).

Conformational Preferences

The conformational preferences of similar compounds have been studied to understand their molecular behavior. Casanovas et al. (2008) used DFT calculations to investigate the intrinsic conformational preferences of a constrained analogue of phenylalanine, providing insights into the molecular behavior of similar carboxamide compounds (Casanovas et al., 2008).

Anti-mycobacterial Applications

Research by Zítko et al. (2015) showed that certain N-phenylpyrazine-2-carboxamides exhibit significant anti-mycobacterial activities. Their study on the design, synthesis, and evaluation of these compounds revealed the potential of carboxamide derivatives in combating mycobacterial infections (Zítko et al., 2015).

Novel Synthesis Routes

Shahinshavali et al. (2021) explored an alternative synthesis route for a compound structurally similar to this compound. Such studies contribute to the development of more efficient and feasible methods for producing these compounds (Shahinshavali et al., 2021).

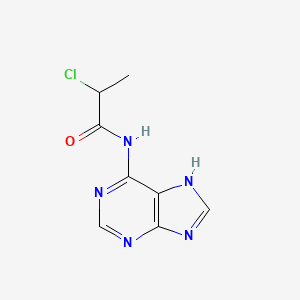

Biological Activity Investigations

Research by Ahmed (2007) and others have focused on synthesizing and testing the biological activity of various carboxamide derivatives. These studies often explore the antibiotic and antimicrobial potential of these compounds, contributing significantly to the search for new therapeutic agents (Ahmed, 2007).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withTyrosine-protein kinase Lck , which plays a crucial role in the regulation of cell growth and differentiation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c1-14-8-7-11-16(20)17(14)21-18(22)19(12-5-6-13-19)15-9-3-2-4-10-15/h2-4,7-11H,5-6,12-13H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWFMRQHPSOMNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-bromobenzamide](/img/structure/B2380010.png)

![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)

![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)

![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2380021.png)